Isopentyl 4-(benzoylamino)benzoate
Description
Isopentyl 4-(benzoylamino)benzoate is an ester derivative featuring a benzoylamino group (-NHCOC₆H₅) at the para position of the benzoate core, with an isopentyl (3-methylbutyl) ester moiety. The isopentyl variant likely shares synthetic routes, where the ethyl group is replaced with isopentyl alcohol during esterification.
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-methylbutyl 4-benzamidobenzoate |
InChI |
InChI=1S/C19H21NO3/c1-14(2)12-13-23-19(22)16-8-10-17(11-9-16)20-18(21)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,21) |
InChI Key |
NYUMBAHKMIBFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 4-(benzoylamino)benzoate typically involves esterification reactions. One common method is the reaction of 4-(benzoylamino)benzoic acid with isopentyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopentyl 4-(benzoylamino)benzoate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses sodium hydroxide or potassium hydroxide.
Reduction: Typically involves LiAlH4 or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products
Hydrolysis: Produces 4-(benzoylamino)benzoic acid and isopentyl alcohol.
Reduction: Yields the corresponding alcohols.
Transesterification: Forms different esters depending on the alcohol used.
Scientific Research Applications
Isopentyl 4-(benzoylamino)benzoate has various applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Isopentyl 4-(benzoylamino)benzoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing the active components. The benzoylamino group may interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-(Benzoylamino)Benzoate
- Structure: Ethyl ester with a benzoylamino substituent.
- Synthesis : Produced from benzoyl chloride and benzocaine .
- Applications : Intermediate for synthesizing triazole-thione derivatives (e.g., antitumor or antimicrobial agents) .
- Key Properties : Lower molecular weight (269.30 g/mol) compared to the isopentyl analog, reducing lipophilicity.
Isoamyl 4-(Dimethylamino)Benzoate
Pyridazine/Isoxazole Derivatives (I-6230, I-6273, etc.)
- Examples: I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (MW 362.43 g/mol) . I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate .
- Applications : Designed as drug candidates, likely targeting receptors or enzymes due to heterocyclic substituents.
- Key Difference: The pyridazine/isoxazole groups introduce hydrogen-bonding capabilities, enhancing target specificity compared to benzoylamino derivatives.
Tabulated Comparison of Key Parameters
*Note: Properties for this compound are extrapolated from structural analogs.
Research Findings and Implications
- Synthetic Flexibility: The benzoylamino group enables modular synthesis of heterocycles (e.g., triazoles), as demonstrated in ethyl 4-(benzoylamino)benzoate derivatives . Isopentyl variants could follow similar pathways.
- Lipophilicity vs.
- Safety Profiles: Isoamyl 4-(dimethylamino)benzoate’s safety data emphasize rigorous handling , suggesting benzoylamino derivatives may require comparable precautions.
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